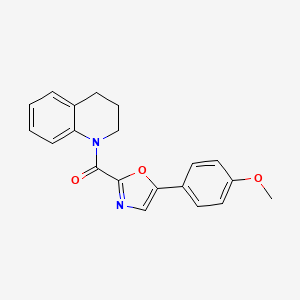
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone is a synthetic organic compound that features a quinoline and oxazole moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.
Formation of the Oxazole Moiety: This can be synthesized via cyclization of appropriate precursors such as α-haloketones and amides.
Coupling Reaction: The final step would involve coupling the quinoline and oxazole moieties through a methanone linker, possibly using reagents like coupling agents or catalysts under controlled conditions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the quinoline or oxazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Biochemical Probes: Used in studies to understand biological pathways.
Industry
Material Science:
Mecanismo De Acción
The mechanism by which (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and thus modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Such as quinine and chloroquine, known for their antimalarial activity.
Oxazole Derivatives: Such as oxaprozin, used as a nonsteroidal anti-inflammatory drug.
Uniqueness
The unique combination of quinoline and oxazole moieties in (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone may confer distinct biological activities and chemical properties, making it a compound of interest for further research.
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-16-10-8-15(9-11-16)18-13-21-19(25-18)20(23)22-12-4-6-14-5-2-3-7-17(14)22/h2-3,5,7-11,13H,4,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRMLKKYZDGQFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
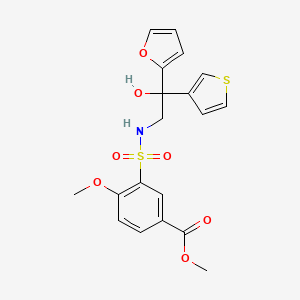
![7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356487.png)
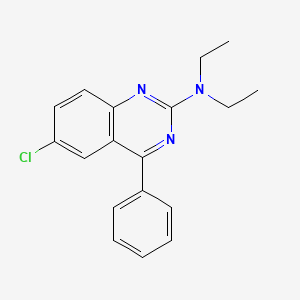
![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol](/img/structure/B2356489.png)
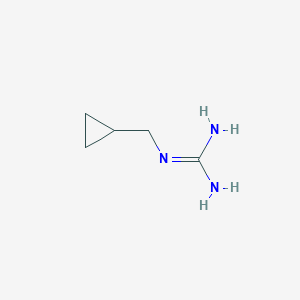
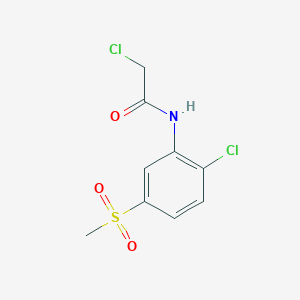
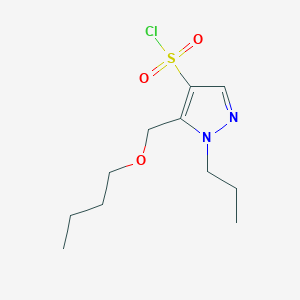
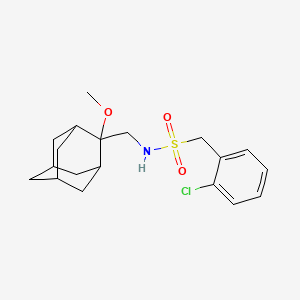
![5-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2356502.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356503.png)

![2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2356506.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2356507.png)
![1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2356508.png)
